Methyl 3-guanidino-4-methylbenzoate
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Overview
Description
Methyl 3-guanidino-4-methylbenzoate is a chemical compound with the molecular formula C10H14N4O5. It is known for its role as a pharmaceutical intermediate, particularly in the synthesis of Nilotinib Hydrochloride . This compound is characterized by its guanidino group attached to a methylbenzoate structure, making it a valuable entity in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-guanidino-4-methylbenzoate typically involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-guanidino-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Methyl 3-guanidino-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It plays a crucial role in the development of drugs, particularly in the synthesis of Nilotinib Hydrochloride, a medication used to treat certain types of cancer.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-guanidino-4-methylbenzoate involves its interaction with specific molecular targets. The guanidino group is known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-carbamimidamido-4-methylbenzoate nitrate
- 3-Carbamimidamido-4-methylbenzoate de méthyle nitrate
- Methyl 3-guanidino-4-methylbenzoate mononitrate
Uniqueness
This compound is unique due to its specific structure, which includes a guanidino group attached to a methylbenzoate framework. This structure imparts distinct chemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and other applications .
Properties
CAS No. |
1025716-98-6 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-(diaminomethylideneamino)-4-methylbenzoate |
InChI |
InChI=1S/C10H13N3O2/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12/h3-5H,1-2H3,(H4,11,12,13) |
InChI Key |
KUPZXJAHIUUBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N |
Origin of Product |
United States |
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